![molecular formula C13H7BrN2OS B12831860 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde](/img/structure/B12831860.png)
4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde is an organic compound with the molecular formula C13H7BrN2OS It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde typically involves the bromination of benzothiadiazole derivatives followed by formylation. One common method involves the reaction of 4-bromobenzothiadiazole with a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3) to introduce the aldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron or organotin compounds are used.
Major Products
Substitution: Products include substituted benzothiadiazoles with various functional groups.
Oxidation: The major product is 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoic acid.
Reduction: The major product is 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzyl alcohol.
Coupling: Products include more complex aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
- 4-(7-(4-(Bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid
Uniqueness
4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for versatile chemical modifications and applications. Its structure provides a balance between electronic properties and reactivity, making it suitable for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H7BrN2OS |
|---|---|
Peso molecular |
319.18 g/mol |
Nombre IUPAC |
4-(4-bromo-2,1,3-benzothiadiazol-7-yl)benzaldehyde |
InChI |
InChI=1S/C13H7BrN2OS/c14-11-6-5-10(12-13(11)16-18-15-12)9-3-1-8(7-17)2-4-9/h1-7H |
Clave InChI |
ZCAQEBYEKMZHBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=CC=C(C3=NSN=C23)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B12831781.png)

![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)
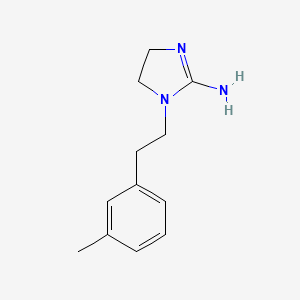

![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)

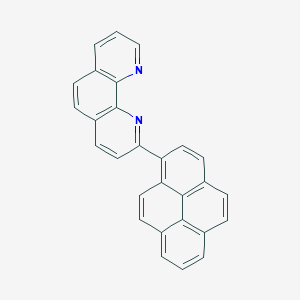
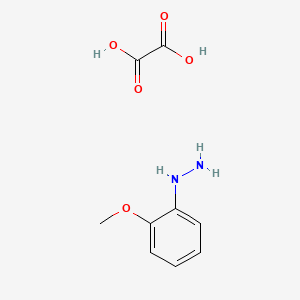
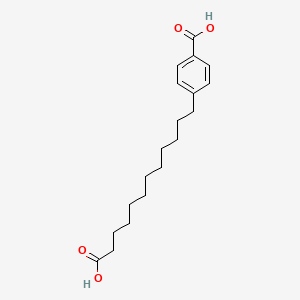
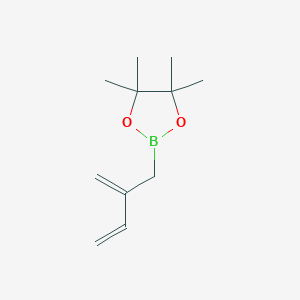
![4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12831859.png)

